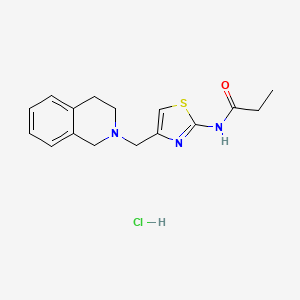
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride” is a chemical compound with the molecular formula C16H20ClN3OS . It is intended for research use only and is not for human or veterinary use.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride” such as melting point, boiling point, solubility, etc., are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds structurally related to N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride have been synthesized and characterized, providing insights into their physicochemical properties and potential as pharmacological agents. For instance, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action, suggesting their multifaceted application in medical research (Zablotskaya et al., 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of these compounds have been investigated, revealing their potential in addressing infections and drug-resistant bacterial strains. For example, organosilicon lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline and thiazole showed strong antimicrobial activity against gram-positive and gram-negative bacteria and fungi, highlighting their application in developing new antimicrobial agents (Zablotskaya et al., 2018).
Antitumor and Cytotoxic Activities
Research into the antitumor and cytotoxic activities of related compounds has indicated their potential in cancer therapy. The synthesis of novel lipid-like organosilicon derivatives demonstrated high selective cytotoxicity towards tumor cells, suggesting their usefulness in designing cancer treatment strategies (Zablotskaya et al., 2018).
Analgesic Activity
The analgesic activities of these compounds have been explored, showing their potential in pain management. For example, the synthesis and evaluation of new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety indicated significant analgesic activity, opening avenues for developing new pain-relief medications (Saad et al., 2011).
Neuroprotection and Antiepileptic Effects
Investigations into the neuroprotective and antiepileptic effects of related compounds have also been conducted, contributing to the understanding of their potential in treating neurological disorders. For instance, the effects of non-competitive AMPA receptor antagonists in a genetic animal model of absence epilepsy demonstrated their role in modulating epileptic activities, suggesting their application in epilepsy treatment (Citraro et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-2-15(20)18-16-17-14(11-21-16)10-19-8-7-12-5-3-4-6-13(12)9-19;/h3-6,11H,2,7-10H2,1H3,(H,17,18,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDLKVSMFZRQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2386948.png)
![6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate](/img/structure/B2386949.png)

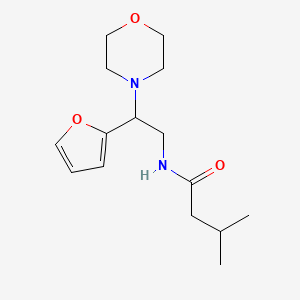
![1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2386955.png)
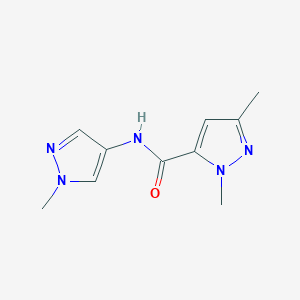
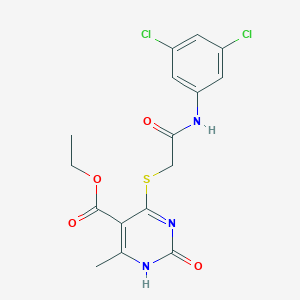
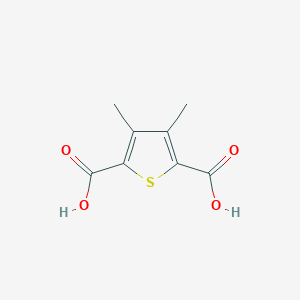
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2386963.png)
![N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide](/img/structure/B2386965.png)

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B2386968.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)
![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)